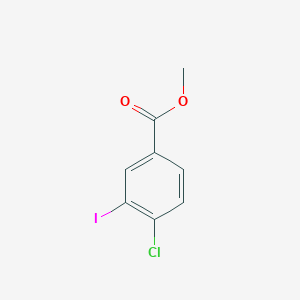

Methyl 4-chloro-3-iodobenzoate

Vue d'ensemble

Description

Methyl 4-chloro-3-iodobenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, cosmetics, and food preservation. Although the specific compound methyl 4-chloro-3-iodobenzoate is not directly mentioned in the provided papers, the related compounds such as methyl 4-hydroxybenzoate , 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate , and 4-chloro-2,3,5-trifluorobenzoic acid have been synthesized and analyzed, providing insights into the potential characteristics and applications of methyl 4-chloro-3-iodobenzoate.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of halogenated benzoic acids or their derivatives with various reagents. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature . Similarly, methyl 4-isonicotinamidobenzoate is synthesized by reacting methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride . These methods could potentially be adapted for the synthesis of methyl 4-chloro-3-iodobenzoate by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques such as single-crystal X-ray diffraction . These studies reveal the geometrical parameters and confirm the molecular structure of the synthesized compounds. For example, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea shows a strong intramolecular hydrogen bond, indicating the potential for similar intramolecular interactions in methyl 4-chloro-3-iodobenzoate .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic scaffolds . This suggests that methyl 4-chloro-3-iodobenzoate could also serve as a precursor for the synthesis of heterocyclic compounds, given its halogen substituents that may facilitate further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR spectroscopy, NMR, and mass spectrometry . These studies provide information on vibrational wavenumbers, hyperpolarizability, and frontier molecular orbitals, which are crucial for understanding the electronic properties and reactivity of the molecules. For example, the FT-IR spectrum of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate strongly correlates with computed vibrational spectra, indicating the potential to predict the properties of methyl 4-chloro-3-iodobenzoate using computational methods .

Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry

Methyl 4-chloro-3-iodobenzoate is a compound primarily used in organic chemistry for various synthetic purposes. For example, it has been utilized in the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate, demonstrating a safe and practical difluoromethylation protocol on a multikilogram scale (Sperry & Sutherland, 2011). Another study highlighted its role in the synthesis of carbazole alkaloids through copper-promoted N-arylation and subsequent intramolecular C–H arylation (Rasheed et al., 2014).

Environmental and Biological Applications

Methyl 4-chloro-3-iodobenzoate's derivatives have also found applications in environmental and biological studies. Alcaligenes denitrificans NTB-1 was found to utilize derivatives of 4-chloro-3-iodobenzoate as a carbon and energy source, demonstrating the compound's role in microbial metabolism and environmental bioremediation (van den Tweel, Kok, & de Bont, 1987). Additionally, its derivatives have been involved in studies of antimicrobial properties of novel triazoles (Gupta & Mishra, 2017).

Safety and Hazards

Mécanisme D'action

The ester group (COOCH3) makes this compound a potential prodrug, meaning it could be metabolized in the body to release a drug. Esterases, enzymes found throughout the body, could potentially cleave the ester bond to release 4-chloro-3-iodobenzoic acid .

The compound’s pharmacokinetics would depend on factors such as its absorption, distribution, metabolism, and excretion (ADME). These properties are influenced by the compound’s chemical structure, including factors such as its size, polarity, and the presence of functional groups .

The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the body. For example, the compound’s stability could be affected by the pH of the body fluids it comes into contact with .

Propriétés

IUPAC Name |

methyl 4-chloro-3-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWENYAHUBUWONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B3001012.png)

![(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/no-structure.png)

![2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3001015.png)

![4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3001016.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B3001019.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3001029.png)

![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)